molecular formula C24H17BrN4O2 B2959805 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one CAS No. 1359479-16-5

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one

Cat. No. B2959805
M. Wt: 473.33
InChI Key: WPZAJDSAASVBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one, also known as BOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOPP is a heterocyclic compound that contains both oxadiazole and phthalazine moieties.

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of phthalazin-1(2H)-one derivatives. For instance, the synthesis of new 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-phthalazine derivatives has been carried out with the objective of studying their antimicrobial activity (El-Hashash et al., 2012). These compounds have shown activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents.

Anticancer Activity

Research has also extended into the anticancer properties of phthalazin-1(2H)-one derivatives. A study reported the synthesis and biological evaluation of novel series of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives, showing significant anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts. These derivatives induced cell cycle arrest and/or apoptosis, suggesting their potential as anticancer agents (Hekal et al., 2020).

Antimicrobial Studies on Novel Derivatives

Further studies have synthesized new derivatives bearing the 1,3,4-oxadiazole moiety and evaluated their antimicrobial activities. For example, a series of new 1,3,4-oxadiazole derivatives having a 6-bromonaphthalene moiety were synthesized and exhibited good antimicrobial activity, underscoring the versatility of the core structure in generating biologically active compounds (Mayekar et al., 2010).

Spectral Characterization and Biological Evaluation

The synthesis and spectral characterization of various phthalazinone derivatives have been conducted, with some compounds displaying significant antibacterial and antifungal activity. This demonstrates the broad spectrum of biological activities that these compounds can exhibit, further supporting their potential utility in developing new therapeutic agents (Sharma et al., 2014).

properties

IUPAC Name

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O2/c1-2-15-11-13-16(14-12-15)29-24(30)18-8-4-3-7-17(18)21(27-29)23-26-22(28-31-23)19-9-5-6-10-20(19)25/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZAJDSAASVBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one

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